5-(Trimethylstannyl)-2'-deoxyuridine

Overview

Description

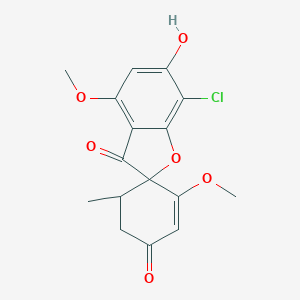

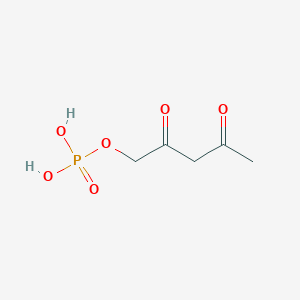

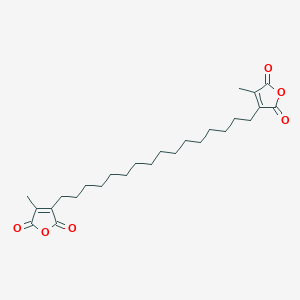

5-(Trimethylstannyl)-2'-deoxyuridine (5-TMDU) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of the nucleoside 2'-deoxyuridine and is composed of a trimethylstannyl group covalently bound to the 2'-deoxyuridine. 5-TMDU has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Radiolabeling and Diagnostic Use

5-(Trimethylstannyl)-2'-deoxyuridine is primarily utilized in the field of radiolabeling for diagnostic purposes. Baranowska-Kortylewicz et al. (1994) developed a method for synthesizing 5-radiohalogenated-2′-deoxyuridine from 5-(trimethylstannyl)-2′-deoxyuridine, providing a rapid, simple, and cost-effective approach with excellent yields. This technique is used to produce various radiohalogenated nucleosides, including 123I-, 125I-, 131I-UdR, which are crucial in medical imaging and diagnostics (Baranowska-Kortylewicz et al., 1994).

Synthesis of Radiolabeled Compounds

Koziorowski and Weinreich (1997) presented a method for preparing radiolabeled 5-halo-2′-deoxyuridine, including [76Br], [123I], and [211At], through a process involving halodestannylation of 5-(trimethylstannyl)-2′-deoxyuridine (TMSUdR). This process is notable for its speed and high yield, making it significant for producing compounds used in nuclear medicine and research (Koziorowski & Weinreich, 1997).

Mechanism of Action

Target of Action

5-(Trimethylstannyl)-2’-deoxyuridine is a synthetic compound that has been found to interact with the α4β2 nicotinic receptor . The α4β2 nicotinic receptor is a type of nicotinic acetylcholine receptor, which is a kind of protein that resides in the cell membrane of certain neurons and muscle cells. It plays a crucial role in transmitting signals within the nervous system.

Mode of Action

It is known that it binds to the α4β2 nicotinic receptor . This binding could potentially alter the receptor’s function, leading to changes in the transmission of signals within the nervous system.

Biochemical Pathways

Given its interaction with the α4β2 nicotinic receptor, it is likely that it influences pathways related to neurotransmission, particularly those involving acetylcholine, a key neurotransmitter in the nervous system .

Pharmacokinetics

A study involving a similar compound, 131i-5-ipn, showed that it had a high uptake ratio in melanin-positive b16f10 cells, indicating high specificity . This suggests that 5-(Trimethylstannyl)-2’-deoxyuridine may also have specific distribution patterns within the body.

Result of Action

Its interaction with the α4β2 nicotinic receptor suggests that it could influence neuronal signaling, potentially affecting various neurological processes .

properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O5.3CH3.Sn/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);3*1H3;/t5-,6+,8+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDVZLNWCJTGNH-OIXZBRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439455 | |

| Record name | AG-D-91032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Trimethylstannyl-2'-deoxyuridine | |

CAS RN |

146629-34-7 | |

| Record name | AG-D-91032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-(Trimethylstannyl)-2'-deoxyuridine so valuable in radiopharmaceutical development?

A: 5-(Trimethylstannyl)-2'-deoxyuridine serves as a versatile precursor for radiolabeling 2'-deoxyuridine with various halogens. This is achieved through a process called astatodestannylation, where the trimethylstannyl group is replaced by a radioisotope like Iodine-123, Iodine-125, Iodine-131, or Astatine-211. [, , ] This ability to incorporate different radiohalogens allows researchers to investigate and potentially harness the therapeutic potential of these isotopes in the form of radiolabeled 5-halo-2'-deoxyuridine analogs.

Q2: How does the radiolabeled product of 5-(Trimethylstannyl)-2'-deoxyuridine, 5-[211At]astato-2'-deoxyuridine, function within a cellular environment?

A: 5-[211At]astato-2'-deoxyuridine ([211At]AUdR), similar to its analog 5-iodo-2'-deoxyuridine (IUdR), exhibits targeted cytotoxicity towards cells undergoing DNA synthesis (S-phase). [] The mechanism involves its incorporation into the DNA of actively dividing cells. Once incorporated, the decay of Astatine-211, an alpha-emitter, releases high-energy alpha particles with a limited range. This localized energy deposition within the DNA leads to significant damage, ultimately resulting in cell death. []

Q3: What advantages does 5-[211At]astato-2'-deoxyuridine offer compared to existing radiopharmaceuticals using Auger electron emitters like Iodine-125 or Iodine-123?

A: While Auger electron emitters like Iodine-125 and Iodine-123, when incorporated into IUdR, demonstrate cytotoxicity, their effectiveness is limited to cells in the S-phase during exposure. [] In contrast, 5-[211At]astato-2'-deoxyuridine utilizes Astatine-211, an alpha-emitter. The higher linear energy transfer and greater range of alpha particles compared to Auger electrons offer the potential for improved homogeneity in tumor dose deposition. [] This means that [211At]AUdR could potentially target a broader range of tumor cells, including those not actively synthesizing DNA, leading to enhanced therapeutic efficacy.

Q4: What are the key characteristics of the radiolabeling method using 5-(Trimethylstannyl)-2'-deoxyuridine?

A: The synthesis of radiolabeled 5-halo-2'-deoxyuridine from 5-(Trimethylstannyl)-2'-deoxyuridine stands out due to its efficiency and speed. [] The reaction can be completed within 30 minutes, including the necessary thin-layer chromatography (TLC) for quality control. [] This rapid synthesis, coupled with impressive yields exceeding 95% and radiochemical purity greater than 99%, highlights the method's suitability for developing radiolabeling kits or generators for on-demand production of these crucial radiopharmaceuticals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)